1-(2,4-Difluorobenzoyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

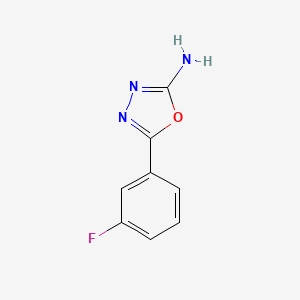

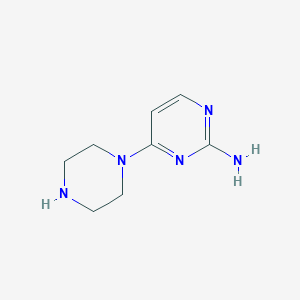

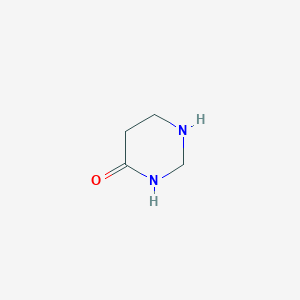

1-(2,4-Difluorobenzoyl)piperazine is a useful research compound. Its molecular formula is C11H12F2N2O and its molecular weight is 226.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Structure and Interactions

1-(2,4-Difluorobenzoyl)piperazine, as part of the piperazine family, has shown significant relevance in scientific research, especially in molecular chemistry. It's closely related to other halobenzoyl piperazines, exhibiting similar molecular conformations. However, these compounds differ in their intermolecular interactions. For instance, while some molecules are linked by hydrogen bonds forming a three-dimensional structure, others, like 2,6-difluorobenzoyl and 2,4-dichlorobenzoyl analogues, do not participate in hydrogen bonding (Mahesha et al., 2019).

Antimicrobial Potential

Compounds derived from this compound have been studied for their antimicrobial properties. A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides were synthesized and showed moderate to good activities against various Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017).

Medicinal Chemistry Applications

Piperazines, including derivatives of this compound, are considered privileged scaffolds in medicinal chemistry. They are found in various drugs and have shown potential as antibacterial agents, HIV-1 entry inhibitors, therapeutics against Alzheimer’s disease, and as components in drugs for chronic inflammatory pain. Notably, piperazinyl derivatives have demonstrated enhanced antimicrobial activities against drug-resistant pathogenic bacterial strains, highlighting their importance in drug discovery and development (Shroff et al., 2022).

Cytotoxicity in Cancer Research

Studies have also explored the cytotoxicity of this compound derivatives on various cancer cell lines. These studies provide valuable insights into the potential therapeutic applications of these compounds in oncology. The research demonstrates significant cell growth inhibitory activity on selected cancer cell lines, indicating the potential use of these compounds in cancer treatment (Yarim et al., 2012).

Safety and Hazards

The safety information available indicates that 1-(2,4-Difluorobenzoyl)piperazine is a combustible solid . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Análisis Bioquímico

Biochemical Properties

1-(2,4-Difluorobenzoyl)piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with specific enzymes that facilitate its incorporation into biochemical pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and the overall biochemical reaction .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. These effects can lead to changes in cell proliferation, differentiation, and apoptosis, depending on the concentration and exposure duration .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors or enzymes, leading to conformational changes that either inhibit or activate the target molecules. These interactions can result in downstream effects on cellular pathways and gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cells, including alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can impact the compound’s effectiveness in modulating cellular processes .

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXBIPKSNLZMRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)